3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)-
Description
The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a pyrazolone derivative featuring a pyrimidine ring substituted with a methyl group at position 6 and a (1-methylethyl)thio group at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely recognized for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities . The target compound’s structure combines a pyrazolone core with a thioether-substituted pyrimidine, a design that may enhance lipophilicity and bioavailability compared to simpler analogs.
Properties
CAS No. |
154496-71-6 |
|---|---|
Molecular Formula |
C12H16N4OS |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-methyl-2-(6-methyl-2-propan-2-ylsulfanylpyrimidin-4-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H16N4OS/c1-7(2)18-12-13-8(3)5-10(14-12)16-11(17)6-9(4)15-16/h5-7,15H,1-4H3 |
InChI Key |
OBCUVCCTUXHEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC(=NC(=C2)C)SC(C)C |
Origin of Product |
United States |
Biological Activity
The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Pharmacological Significance
Pyrazole derivatives have been recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and hypoglycemic effects. The specific compound has shown promise in various studies as a potential inhibitor of key biological pathways.
-
Anticancer Activity :
- Pyrazole derivatives have been identified as effective inhibitors of epidermal growth factor receptor (EGFR), which is critical in the proliferation of cancer cells. For instance, derivatives similar to 3H-Pyrazol-3-one have demonstrated significant anti-proliferative effects against A549 and HCT-116 cancer cell lines with IC50 values in the low micromolar range .
-
Antimicrobial Properties :
- Several studies have indicated that pyrazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, new pyrazolone derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Detailed Research Findings
- Anticancer Studies :
-
Antimicrobial Evaluation :
- A study utilizing an agar dilution method demonstrated that newly synthesized pyrazolone derivatives exhibited significant antimicrobial activities against various microorganisms. Notably, compounds IIIb and Vb were effective against Bacillus subtilis and Enterococcus faecalis but did not demonstrate antifungal activity .
- Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolone and pyrimidine derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Structural Analogues and Substituent Effects
Key Observations
Substituent Influence on Bioactivity: The thioether group in the target compound’s pyrimidine ring may enhance membrane permeability compared to hydroxyl or amino groups in analogs like CAS 114682-26-7 . This aligns with , where a bromophenyl-substituted pyrazolone showed antimicrobial activity attributed to increased lipophilicity . Pyrimidine vs. Pyrazole Hybrids: Compounds like L4 () and those in integrate pyrimidine and pyrazole rings, but computational studies suggest that electronic effects from substituents (e.g., thiophene in L4) modulate reactivity and binding interactions .
In contrast, CAS 114682-26-7 follows a more straightforward pyrazolone synthesis pathway .
Pharmacological Potential: While the target compound lacks direct bioactivity data, highlights pyrazolones with antioxidant and antifungal activities when substituted with aryl or hydrazone groups . The (1-methylethyl)thio group in the target could similarly influence redox properties or enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
